![molecular formula C12H14N2OS B6419929 3-(thiophen-2-yl)-1,4-diazaspiro[4.5]dec-3-en-2-one CAS No. 932976-00-6](/img/structure/B6419929.png)
3-(thiophen-2-yl)-1,4-diazaspiro[4.5]dec-3-en-2-one
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Description
The compound “3-(thiophen-2-yl)-1,4-diazaspiro[4.5]dec-3-en-2-one” is structurally related to methamphetamine . It consists of a thiophene group with an alkyl amine substituent at the 2-position . It is also related to spirotetramat, a second-generation insecticide developed by Bayer CropScience .
Synthesis Analysis
The synthesis of this compound involves several steps, including esterification, one-pot heterocyclization, and etherification reactions . The target molecules have been identified on the basis of analytical spectra data .Molecular Structure Analysis
The molecular structure of this compound is characterized by a thiophene group with an alkyl amine substituent at the 2-position . It is a heterocyclic compound with a planar five-membered ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include esterification, one-pot heterocyclization, and etherification . The target molecules have been identified on the basis of analytical spectra data .Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 3-(thiophen-2-yl)-1,4-diazaspiro[4It’s known that similar compounds with an indole nucleus bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.
Mode of Action
It’s known that compounds with similar structures can interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also affect a wide range of biochemical pathways.
Result of Action
It’s known that compounds with similar structures can have significant biological effects . For example, one derivative showed significant anti-HIV activity .
properties
IUPAC Name |
3-thiophen-2-yl-1,4-diazaspiro[4.5]dec-3-en-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c15-11-10(9-5-4-8-16-9)13-12(14-11)6-2-1-3-7-12/h4-5,8H,1-3,6-7H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INLNKWKKHLPLOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)NC(=O)C(=N2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Thiophen-2-yl)-1,4-diazaspiro[4.5]dec-3-en-2-one |
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